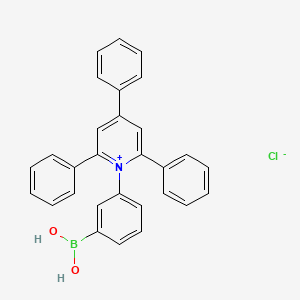
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole is a heterocyclic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a five-membered ring containing three nitrogen atoms, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, where an azide and an alkyne react to form the triazole ring. The reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, and carried out in solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors to ensure consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound.
化学反応の分析
Types of Reactions
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
科学的研究の応用
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. For example, in antifungal applications, the compound may inhibit the synthesis of ergosterol, a key component of fungal cell membranes.
類似化合物との比較
Similar Compounds
1,2,3-Triazole: The parent compound with similar chemical properties.
4-Butyl-1-(2-hydroxyethyl)-4,5-dihydro-1H-1,2,3-triazole: A hydroxyl derivative with different reactivity.
4-Butyl-1-(2-methoxyethyl)-4,5-dihydro-1H-1,2,3-triazole: A methoxy derivative with altered solubility.
Uniqueness
4-Butyl-1-(2-ethoxyethyl)-4,5-dihydro-1H-1,2,3-triazole is unique due to its specific substituents, which confer distinct chemical and biological properties. The ethoxyethyl group enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
91417-47-9 |
|---|---|
分子式 |
C10H21N3O |
分子量 |
199.29 g/mol |
IUPAC名 |
4-butyl-1-(2-ethoxyethyl)-4,5-dihydrotriazole |
InChI |
InChI=1S/C10H21N3O/c1-3-5-6-10-9-13(12-11-10)7-8-14-4-2/h10H,3-9H2,1-2H3 |
InChIキー |
LSNIAYJCQZZRGV-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CN(N=N1)CCOCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


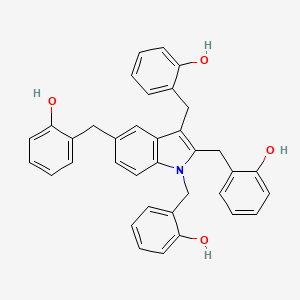
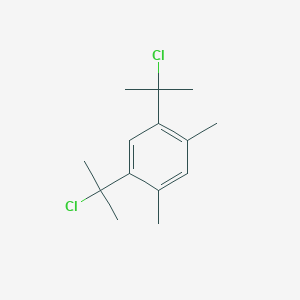
![Phosphonic acid, [(2-hydroxyphenoxy)phenylmethyl]-](/img/structure/B14350547.png)
![7-Methoxy-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B14350551.png)
![(2-Acetyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl)methyl acetate](/img/structure/B14350553.png)
![1h-[1,2,4]Triazepino[2,3-a]benzimidazole](/img/structure/B14350570.png)
![2H-1-Benzopyran-2-one, 4-[2-(4-methoxyphenyl)ethenyl]-6-methyl-](/img/structure/B14350580.png)
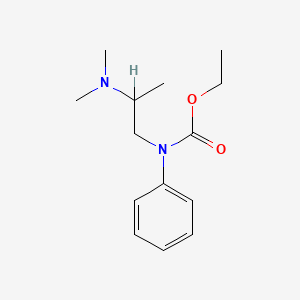
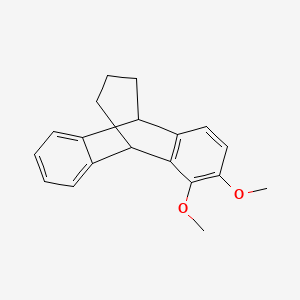
![2-[3-(1,3-Benzothiazol-2-yl)phenyl]-1,3-benzothiazole-5-carbonitrile](/img/structure/B14350612.png)
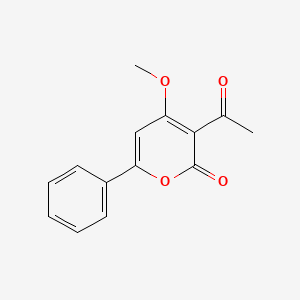
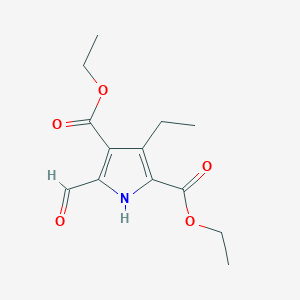
![Bicyclo[5.1.0]octan-3-one](/img/structure/B14350617.png)
